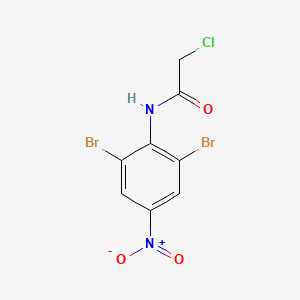

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide

Descripción

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5Br2ClN2O3 and a molecular weight of 372.402 g/mol . This compound is known for its unique structure, which includes chloro, bromo, and nitro functional groups attached to an acetamide backbone. It is often used in early discovery research due to its rare and unique chemical properties .

Propiedades

IUPAC Name |

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClN2O3/c9-5-1-4(13(15)16)2-6(10)8(5)12-7(14)3-11/h1-2H,3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYUNXEARRGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves the reaction of 2,6-dibromo-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of N-substituted derivatives.

Reduction: Formation of 2-chloro-N-(2,6-dibromo-4-aminophenyl)acetamide.

Oxidation: Formation of carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme inhibition and protein interactions due to its unique functional groups.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is not fully understood. its functional groups suggest it may interact with biological molecules through various pathways:

Molecular Targets: Potential targets include enzymes and proteins that can interact with the chloro, bromo, and nitro groups.

Pathways Involved: The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(2,4-dibromo-6-nitrophenyl)acetamide

- 2-chloro-N-(2,6-dibromo-4-chlorophenyl)acetamide

- 2-chloro-N-(2,6-dibromo-4-aminophenyl)acetamide (reduction product)

Uniqueness

2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is unique due to its specific combination of chloro, bromo, and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

2-Chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide (CAS No. 565192-29-2) is a synthetic compound notable for its potential biological activities. With a molecular weight of 372.40 g/mol, its structure includes a chloro group and dibromo nitrophenyl moiety, which may contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties and interaction with biological macromolecules . The presence of halogen substituents (chlorine and bromine) and a nitro group suggests that it may exhibit significant biological effects, including potential antibacterial and antifungal activities.

Antimicrobial Activity

-

Antibacterial Properties :

- A study demonstrated that acetamide derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against common pathogens such as Klebsiella pneumoniae was evaluated, indicating its potential as a therapeutic agent against resistant strains .

- The minimum inhibitory concentration (MIC) for this compound needs to be determined in comparative studies with established antibiotics to assess its efficacy.

- Mechanism of Action :

Case Studies

Several case studies have explored the biological activities of similar compounds within the acetamide class:

- Study on Acetamide Derivatives : A study focused on various acetamides indicated that structural modifications significantly influenced antibacterial potency. Compounds with halogen substitutions often exhibited enhanced activity due to increased lipophilicity and binding affinity to bacterial targets .

- Pharmacokinetic Profiles : The pharmacokinetics of related acetamides were assessed, revealing favorable absorption and distribution characteristics, which are essential for oral administration .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | C₁₀H₈Br₂ClN₂O₃ | Antibacterial | TBD |

| 2-Chloro-N-(4-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | Antibacterial | 50 |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₇ClF N₂O₃ | Antibacterial | 25 |

Future Research Directions

Further research is warranted to elucidate the detailed mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and reduced toxicity.

- Broader Biological Testing : Including antifungal and antiviral activities to explore its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.